molecular formula C6H5BrO2 B1269886 2-Bromoresorcinol CAS No. 6751-75-3

2-Bromoresorcinol

Cat. No. B1269886
CAS RN: 6751-75-3
M. Wt: 189.01 g/mol
InChI Key: UOLPZAPIFFZLMF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-bromoresorcinol has been described through various methodologies, emphasizing its accessibility and versatility in organic synthesis. Notably, a procedure utilizing cyclohexane-1, 3-dione as the starting material highlights an efficient pathway to synthesize 2-bromoresorcinol, showcasing the compound's foundational role in chemical synthesis (Schamp & Pooter, 2010). Additionally, studies have explored the synthesis of complex molecules from 2-bromoresorcinol, demonstrating its utility as a versatile precursor in organic chemistry (Pardanani & Trivedi, 1972).

Molecular Structure Analysis

The molecular structure of 2-bromoresorcinol has been thoroughly investigated, revealing insights into its planarity and geometrical parameters. Crystallographic studies have identified the compound's essentially planar structure, with notable O-H...O and O-H...O/Br hydrogen bonds and pi-pi stacking interactions contributing to its high-symmetry structure. These structural features facilitate the formation of R(4)(4)(8) rings and helical C(2) chains, underscoring the compound's significance in the study of molecular interactions and crystal engineering (Kirsop, Storey, & Harrison, 2004).

Chemical Reactions and Properties

2-Bromoresorcinol undergoes various chemical reactions, demonstrating its reactivity and functional versatility. For instance, bromination reactions involving dihydroresorcinol have led to the formation of 2-bromoresorcinol, showcasing its potential in synthetic chemistry for generating brominated compounds with specific properties (Nazarov & Zav'yalov, 1959). Moreover, the compound's role in the synthesis of brominated resorcinol dimers highlights its applicability in producing substances with antimicrobial properties (Bouthenet et al., 2011).

Scientific Research Applications

  • Chemistry
    • Application : 2-Bromoresorcinol is used in the synthesis of bromophloroglucinols and their methyl ethers . It’s also used in the cyclocondensation with some aldehydes .
    • Methods of Application : The bromination products of phloroglucinol and its methyl ethers, as well as five bromoresorcinols and three of their dimethyl ethers, were synthesized and analyzed by nuclear magnetic resonance spectroscopy . The cyclocondensation of 2-bromoresorcinol with some aldehydes proceeds in acetonitrile-CF3SO3H .
    • Results : Two or three equivalents of bromine convert phloroglucinol to di- and tribromophloroglucinol, 5-methoxyresorcinol to the tri- and 2,4-dibromo, 3,5-dimethoxyphenol to the tri- and 2,6-dibromo, and 1,3,5-trimethoxybenzene to the dibromo compound . With one equivalent of bromine, 3,5-dimethoxyphenol reacts preferentially at C-2 while 5-methoxyresorcinol gives both monobromo isomers .
  • Chemistry
    • Application : 2-Bromoresorcinol is used as a building block in organic synthesis . It’s also used in the cyclocondensation with some aldehydes .
    • Methods of Application : The cyclocondensation of 2-bromoresorcinol with some aldehydes proceeds in acetonitrile-CF3SO3H to give cyclic tetramers with high stereoselectivity .
    • Results : The cyclocondensation results in cyclic tetramers .
  • Chemistry

    • Application : 2-Bromoresorcinol is used in the synthesis of psoralene and alkylpsoralenes .
    • Methods of Application : A synthesis of psoralene and alkylpsoralenes from 2-bromoresorcinol is described. Treatment of 2-iodomethyl-8-oxo-2,3-dihydro-8H-furo [2,3.h] 1benzopyran with sodium and ethanol is shown to yield 2-methyl-8-oxo-8H-furo [2,3-h] 1- benzopyran .
    • Results : The treatment results in 2-methyl-8-oxo-8H-furo [2,3-h] 1- benzopyran .
  • Chemistry

    • Application : 2-Bromoresorcinol is used in the synthesis of bromophloroglucinols and their methyl ethers .
    • Methods of Application : All 16 bromination products of phloroglucinol and its methyl ethers, as well as five bromoresorcinols and three of their dimethyl ethers, were synthesized and analyzed by nuclear magnetic resonance spectroscopy .
    • Results : Two or three equivalents of bromine convert phloroglucinol to di- and tribromophloroglucinol, 5-methoxyresorcinol to the tri- and 2,4-dibromo, 3,5-dimethoxyphenol to the tri- and 2,6-dibromo, and 1,3,5-trimethoxybenzene to the dibromo compound .

Safety And Hazards

2-Bromoresorcinol is considered hazardous. It has acute oral, dermal, and inhalation toxicity. It can cause skin irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

properties

IUPAC Name

2-bromobenzene-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrO2/c7-6-4(8)2-1-3-5(6)9/h1-3,8-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOLPZAPIFFZLMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)O)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00345488
Record name 2-Bromoresorcinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00345488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromoresorcinol

CAS RN

6751-75-3
Record name 2-Bromoresorcinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00345488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromoresorcinol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Bromine (0.363 L) was added dropwise over 2 hours to a solution of resorcinol (250 g) in dichloromethane (3.5 L). The solution was stirred at room temperature for 18 hours at which time approximately 1 L of the dichloromethane was removed by distillation. MeOH was added and the distillation continued in this manner until all of the dichloromethane was removed and the solution contained approximately 1.5 L of MeOH. To this was added a solution of NaOH (181.5 g) and Na2SO3 (573 g) in H2O (7.5 L). The resulting mixture was stirred at ambient temperature for 1 hour. The solution was then acidified to pH=2 with concentrated HCl (75 mL) and extracted with tert-butyl methyl ether (TBME) (2×1 L). The combined organic layers were treated with activated charcoal (20 g) and filtered through Celite; the Celite was washed with an additional 500 mL of TBME. The solvent was then removed in vacuo. The resulting crude 2-bromoresorcinol was dissolved in a minimum amount of ethyl acetate and filtered through silica gel eluting with a gradient from 20% to 40% ethyl acetate in hexanes yielding 2-bromoresorcinol (122 g). m.p. 86-88°.
Quantity
0.363 L
Type
reactant
Reaction Step One
Quantity
250 g
Type
reactant
Reaction Step One
Quantity
3.5 L
Type
solvent
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
105
Citations
IN Nazarov, SI Zav'yalov - Bulletin of the Academy of Sciences of the …, 1959 - Springer
… It is quite probable that 2-bromoresorcinol (X) is formed as the result of rearrangement of 2,2-dibromodihydroresorcinol into 2,4-dibromodihydroresorcinol (XIV) with a subsequent loss …
Number of citations: 3 link.springer.com
N Schamp, H De Pooter - Bulletin des Sociétés Chimiques …, 1966 - Wiley Online Library
A procedure for the synthesis of 2‐bromoresorcinol (III), with cyclohexane‐1, 3‐dione as the starting material, is described. Cyclohexane‐l, 3‐dione (VIII), prepared by the catalytic …
Number of citations: 5 onlinelibrary.wiley.com
KR Shah, KN Trivedi - Australian Journal of Chemistry, 1974 - CSIRO Publishing
… Pechmann condensation of 2-bromoresorcinol with ethyl benzoylacetate in the presence of concentrated sulphuric acid gave 8-bromo-7-hydroxy-4-phenylcoumarin (la), which on …
Number of citations: 3 www.publish.csiro.au
TL Davis, VF Harrington - Journal of the American Chemical …, 1934 - ACS Publications
… of the reducing agent it yields 2bromoresorcinol. Sulfurous acid is practically without … The substance is identified as 2-bromoresorcinol by the fact that it differs from 4-bromoresorcinol, m. …
Number of citations: 17 pubs.acs.org
RF Milligan, FJ Hope - Journal of the American Chemical Society, 1941 - ACS Publications
… that 3-bromo-5-nitro-/3-resorcylic acid could be made to yield 3-bromo-¡9-resorcylic acid, and Rice3 went a step further by decarboxylating the acid to produce 2-bromoresorcinol. …
Number of citations: 7 pubs.acs.org
NH Pardanani, KN Trivedi - Australian Journal of Chemistry, 1972 - CSIRO Publishing
… We report here the synthesis of psoralene and alkylpsoralenes from 2-bromoresorcinol in overall … Pechmann condensation of 2-bromoresorcinol with malic acid in the presence of oonc. …
Number of citations: 18 www.publish.csiro.au
A Bratenahl - 2023 - dspace.wlu.edu
… tribromoresorcinol was made to yield 2-Bromoresorcinol by alkaline reduction with sodium … ] reduction process to improve the yield of 2-bromoresorcinol and 2,4-dibromoresorcinol. 3. …
Number of citations: 0 dspace.wlu.edu
SS Ibrahim, AM Abdel-Halim, Y Gabr… - … CHEMICAL SOCIETY OF …, 1996 - jcsp.org.pk
… 4-Acetoacetyl-6-acetyl-2-bromoresorcinol IVb … 4-Acetyl-6-acetoacetyl-2-bromoresorcinol (IVb) was dissolved in concentrated sulphuric acid …
Number of citations: 6 jcsp.org.pk
N Belai, A Weisz - Journal of AOAC International, 2019 - academic.oup.com
… , Inc., Corona, NY); 2-(3,5-bromo-2,4-dihydroxybenzoyl) benzoic acid (Br2BBA) of >99.5% purity (by HPLC) was obtained from the FDA’s Color Certification Branch; 2-bromoresorcinol (…
Number of citations: 2 academic.oup.com
J Schwan, M Kleoff, P Heretsch, M Christmann - Organic letters, 2020 - ACS Publications
… the tandem Knoevenagel electrocyclization of citral and 2-bromoresorcinol (3) to construct the … (10) In anticipation of the pending aryne formation, we employed 2-bromoresorcinol (3) …
Number of citations: 11 pubs.acs.org

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